4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol
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Overview
Description
4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a chlorine atom, as well as a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Amino-1H-pyrazol-1-yl)phenol
- 4-(5-Amino-3-chloro-1H-pyrazol-1-yl)phenol
- 4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol
Uniqueness
4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a chlorine atom provides distinct properties that can be leveraged in various applications .
Properties
Molecular Formula |
C9H8ClN3O |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-(5-amino-4-chloropyrazol-1-yl)phenol |
InChI |
InChI=1S/C9H8ClN3O/c10-8-5-12-13(9(8)11)6-1-3-7(14)4-2-6/h1-5,14H,11H2 |
InChI Key |
QDEBNWALLVVZLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)Cl)N)O |
Origin of Product |
United States |
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